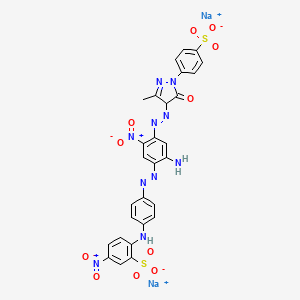

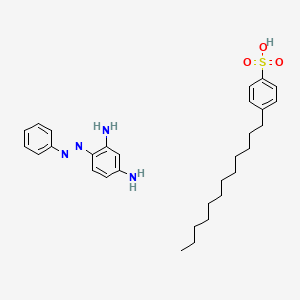

4-Dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

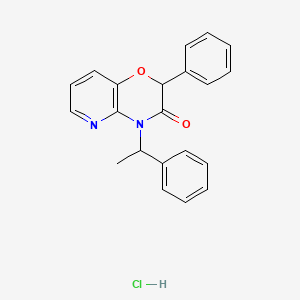

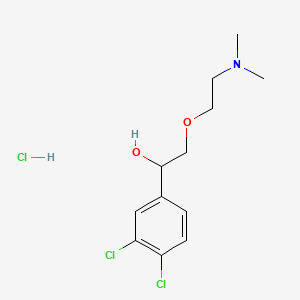

4-Dodecylbenzenesulfonic acid and 4-phenyldiazenylbenzene-1,3-diamine are two distinct compounds that can form a complex. 4-Dodecylbenzenesulfonic acid is an organosulfur compound commonly used in various industrial applications as a surfactant, emulsifier, and auxiliary agent . 4-phenyldiazenylbenzene-1,3-diamine, on the other hand, is an azo compound known for its applications in dye chemistry .

准备方法

Synthetic Routes and Reaction Conditions

4-Dodecylbenzenesulfonic acid can be synthesized through the sulfonation of dodecylbenzene using sulfur trioxide or oleum . The reaction typically occurs at elevated temperatures and requires careful control to avoid over-sulfonation.

4-phenyldiazenylbenzene-1,3-diamine is synthesized through a diazotization reaction followed by azo coupling. Aniline is first diazotized using sodium nitrite and hydrochloric acid, and then coupled with another aromatic amine to form the azo compound .

Industrial Production Methods

Industrial production of 4-Dodecylbenzenesulfonic acid involves continuous sulfonation processes using reactors designed to handle large volumes and maintain precise temperature control . For 4-phenyldiazenylbenzene-1,3-diamine, large-scale production involves batch processes with stringent control over reaction conditions to ensure high yield and purity .

化学反应分析

Types of Reactions

Oxidation: 4-Dodecylbenzenesulfonic acid can undergo oxidation to form sulfonic acid derivatives.

Reduction: 4-phenyldiazenylbenzene-1,3-diamine can be reduced to form corresponding amines.

Substitution: Both compounds can participate in electrophilic and nucleophilic substitution reactions

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed

Major Products

Oxidation: Sulfonic acid derivatives and corresponding amines

Reduction: Amines and other reduced forms of the compounds.

Substitution: Various substituted aromatic compounds

科学研究应用

4-Dodecylbenzenesulfonic acid is widely used in the preparation of detergents, cleaners, lubricants, paints, and resins due to its excellent surfactant properties . It is also used in the stabilization of colloidal particles and the fabrication of solid-state dye-sensitized solar cells .

4-phenyldiazenylbenzene-1,3-diamine is primarily used in dye chemistry for the synthesis of azo dyes, which are extensively used in textile and leather industries . It also finds applications in biological staining and as a reagent in analytical chemistry .

作用机制

4-Dodecylbenzenesulfonic acid acts as a surfactant by reducing the surface tension of liquids, thereby enhancing the wetting and spreading properties of solutions . It interacts with hydrophobic and hydrophilic molecules, forming micelles that encapsulate dirt and grease, making them easier to remove.

4-phenyldiazenylbenzene-1,3-diamine exerts its effects through the formation of azo bonds, which impart vivid colors to the dyes. The azo group (-N=N-) is responsible for the chromophoric properties, and the compound interacts with various substrates to form stable dye complexes .

相似化合物的比较

Similar Compounds

4-Dodecylbenzenesulfonic acid: Similar compounds include other alkylbenzenesulfonic acids like 4-octylbenzenesulfonic acid and 4-hexylbenzenesulfonic acid.

4-phenyldiazenylbenzene-1,3-diamine: Similar compounds include other azo dyes like methyl orange and Congo red.

Uniqueness

4-Dodecylbenzenesulfonic acid is unique due to its long alkyl chain, which provides superior surfactant properties compared to shorter-chain analogs . 4-phenyldiazenylbenzene-1,3-diamine stands out for its ability to form stable azo bonds, making it highly valuable in dye chemistry .

属性

CAS 编号 |

110152-60-8 |

|---|---|

分子式 |

C30H42N4O3S |

分子量 |

538.7 g/mol |

IUPAC 名称 |

4-dodecylbenzenesulfonic acid;4-phenyldiazenylbenzene-1,3-diamine |

InChI |

InChI=1S/C18H30O3S.C12H12N4/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;13-9-6-7-12(11(14)8-9)16-15-10-4-2-1-3-5-10/h13-16H,2-12H2,1H3,(H,19,20,21);1-8H,13-14H2 |

InChI 键 |

CGUZXPDOXHAHST-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)N=NC2=C(C=C(C=C2)N)N |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。